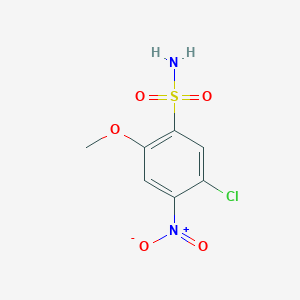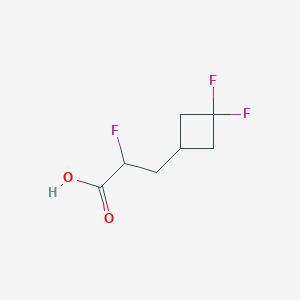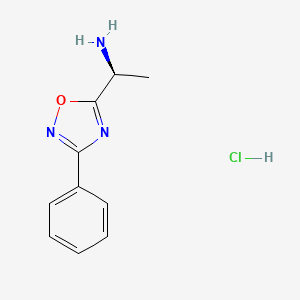
(1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate phenyl halides and catalysts.
Amination: The ethan-1-amine moiety can be introduced through reductive amination or other suitable amination reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl group and the amine moiety can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products:
Oxidation Products: Oxadiazole N-oxides.
Reduction Products: Reduced heterocyclic compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the amine moiety may play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
(1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: The free base form of the compound.
(1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine acetate: An acetate salt form.
(1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine sulfate: A sulfate salt form.
Uniqueness: The hydrochloride salt form of the compound may exhibit unique solubility, stability, and bioavailability properties compared to its free base or other salt forms. These characteristics can influence its suitability for various applications, particularly in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H12ClN3O |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
(1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H/t7-;/m0./s1 |
Clave InChI |
RUEDSXXOWWHHAM-FJXQXJEOSA-N |
SMILES isomérico |
C[C@@H](C1=NC(=NO1)C2=CC=CC=C2)N.Cl |
SMILES canónico |
CC(C1=NC(=NO1)C2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B13467607.png)


![Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate](/img/structure/B13467623.png)

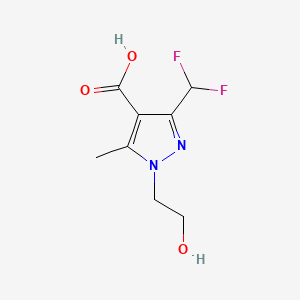


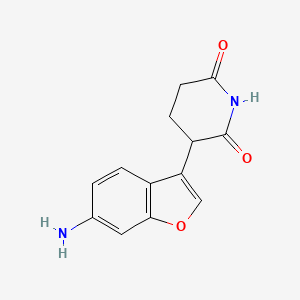
![2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13467641.png)

![Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
